

# Application of Cloquintocet-Mexyl in Combination with Fomesafen Herbicide: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cloquintocet-mexyl	
Cat. No.:	B1217157	Get Quote

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### Introduction

Fomesafen is a potent protoporphyrinogen oxidase (PPO) inhibiting herbicide, widely utilized for the control of broadleaf weeds in crops such as soybeans and beans.[1] However, its soil persistence can lead to phytotoxicity in rotational crops like wheat and corn.[1][2]

Cloquintocet-mexyl is a herbicide safener that mitigates the phytotoxic effects of certain herbicides on cereal crops.[3][4] This document provides detailed application notes and experimental protocols for the combined use of cloquintocet-mexyl and fomesafen, focusing on enhancing crop safety without compromising herbicidal efficacy. Recent studies indicate that cloquintocet-mexyl protects wheat from fomesafen injury not by enhancing herbicide metabolism, but by promoting photosynthesis and reducing oxidative stress.[2][5]

### **Data Presentation**

Table 1: Safening Effect of Cloquintocet-Mexyl Seed
Treatment on Wheat Seedlings Under Fomesafen Stress



Cloquintocet-mexyl Concentration (mg L <sup>-1</sup> )	Plant Height (cm)	Fresh Weight ( g/plant )
0 (Fomesafen only at 4 mg L <sup>-1</sup> )	8.2 ± 0.5	0.12 ± 0.02
4	9.5 ± 0.6	0.15 ± 0.03
8	10.8 ± 0.7	0.18 ± 0.03
16	12.1 ± 0.8	0.22 ± 0.04
32	13.5 ± 0.9	0.25 ± 0.04

Data is presented as mean ± standard deviation. Data adapted from a study on wheat seedlings (cultivar Bainong207) exposed to fomesafen.[5]

**Table 2: Efficacy of Fomesafen on Various Broadleaf Weeds** 



Weed Species	Fomesafen Rate (g a.i.	Control Efficacy (%)
Amaranthus retroflexus (Redroot pigweed)	140 - 350	>90
Chenopodium album (Common lambsquarters)	140 - 350	>90
Ipomoea spp. (Morningglories)	140 - 350	>90
Datura stramonium (Jimsonweed)	140 - 350	>90
Sida spinosa (Prickly sida)	140 - 350	>90
Melampodium divaricatum	187.5 - 250	>90
Efficacy may vary based on weed growth stage and environmental conditions. Data compiled from multiple studies.  [6][7]		

**Table 3: Recommended Application Rates** 



Active Ingredient	Crop	Application Rate	Application Method
Fomesafen	Soybeans, Beans	187.5 - 350 g a.i. ha <sup>-1</sup>	Post-emergence foliar spray
Cloquintocet-mexyl	Wheat	4 - 32 mg L <sup>-1</sup>	Seed soaking treatment
Cloquintocet-mexyl (with other herbicides e.g., pinoxaden)	Wheat, Barley	25 g a.i. ha <sup>-1</sup>	Tank-mix with herbicide
Application rates are indicative and should be adjusted based on local conditions, weed pressure, and crop variety. Always consult the product label.[5][6]			

# **Experimental Protocols**

# Protocol 1: Greenhouse Evaluation of Cloquintocet-Mexyl Safening Efficacy

Objective: To determine the efficacy of **cloquintocet-mexyl** as a safener for fomesafen in a controlled greenhouse environment.

### Materials:

- Wheat seeds (e.g., a susceptible cultivar)
- Fomesafen analytical standard
- Cloquintocet-mexyl analytical standard
- Pots (15 cm diameter) filled with a sterile potting mix
- Greenhouse with controlled temperature (e.g., 25/20°C day/night) and light conditions



- Cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L ha<sup>-1</sup>)
- Balance, beakers, graduated cylinders
- Deionized water
- Acetone (for dissolving standards)

### Procedure:

- Seed Treatment:
  - Prepare **cloquintocet-mexyl** solutions at various concentrations (e.g., 0, 4, 8, 16, 32 mg  $L^{-1}$ ) in a suitable solvent (e.g., 1% acetone in water).
  - Soak wheat seeds in the respective solutions for a defined period (e.g., 12 hours).
  - Air-dry the treated seeds before planting.
- Planting:
  - Sow 5-10 treated seeds per pot at a depth of 2-3 cm.
  - Water the pots as needed to maintain adequate soil moisture.
  - Thin seedlings to a uniform number (e.g., 3-5) per pot after emergence.
- Herbicide Application:
  - Grow the wheat seedlings to the 2-3 leaf stage.
  - Prepare a stock solution of fomesafen. From this, prepare the final spray solution to deliver the desired rate (e.g., a rate known to cause moderate injury) in the calibrated sprayer.
  - Apply the fomesafen solution evenly to the seedlings. Include an untreated control group (no fomesafen) for each seed treatment.
- Data Collection and Analysis:



- Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).
- At 21 DAT, harvest the above-ground biomass.
- Measure plant height and determine fresh weight.
- Dry the biomass at 70°C for 72 hours and record the dry weight.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test).

### **Protocol 2: Field Trial for Combined Application**

Objective: To evaluate the performance of **cloquintocet-mexyl** and fomesafen under field conditions.

### Materials:

- Certified wheat or other target crop seeds
- Commercial formulations of fomesafen and cloquintocet-mexyl
- Field plot sprayer calibrated for consistent application
- Standard field plot equipment (planter, etc.)
- Data collection tools (quadrats, measuring tapes, scales)

### Procedure:

- Site Selection and Preparation:
  - Choose a field with uniform soil type and a history of broadleaf weed infestation.
  - Prepare the seedbed according to standard agricultural practices for the crop.
- Experimental Design:



- Use a randomized complete block design (RCBD) with at least 3-4 replications.
- Treatments should include:
  - Untreated control (weedy check)
  - Hand-weeded control (weed-free check)
  - Fomesafen alone at different rates
  - Cloquintocet-mexyl (as seed treatment or tank-mix) + fomesafen at different rates.
- Application:
  - Apply cloquintocet-mexyl as a seed treatment before planting, or as a tank-mix with fomesafen at the appropriate crop stage (e.g., 2-4 leaf stage for post-emergence application).
  - Apply fomesafen using the calibrated field sprayer at the specified rates.
- Data Collection:
  - Crop Tolerance: Visually assess crop injury at regular intervals (e.g., 7, 14, 28 DAT).
  - Weed Control: Assess weed density and biomass by counting and harvesting weeds from randomly placed quadrats within each plot.
  - Yield: Harvest the crop from the center of each plot and determine the grain yield, adjusting for moisture content.
- Statistical Analysis:
  - Analyze all data using appropriate statistical software to determine significant differences between treatments.

# Protocol 3: Glutathione S-Transferase (GST) Activity Assay



Objective: To measure the effect of **cloquintocet-mexyl** on GST activity in plant tissue.

### Materials:

- Plant tissue (e.g., leaves from treated and untreated plants)
- Extraction buffer (e.g., phosphate buffer, pH 6.5)
- 1-chloro-2,4-dinitrobenzene (CDNB) solution
- Reduced glutathione (GSH) solution
- Spectrophotometer capable of reading at 340 nm
- Mortar and pestle, centrifuge, cuvettes

### Procedure:

- Enzyme Extraction:
  - Harvest fresh leaf tissue (e.g., 0.5 g) and immediately place it in liquid nitrogen or on ice.
  - Grind the tissue with a mortar and pestle in ice-cold extraction buffer.
  - Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
  - Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract (e.g., using the Bradford assay).
- Assay:
  - Prepare an assay cocktail containing phosphate buffer, CDNB, and GSH.[8]
  - In a cuvette, add the assay cocktail and allow it to equilibrate to the desired temperature (e.g., 25°C).
  - Add a small volume of the enzyme extract to the cuvette and mix quickly.



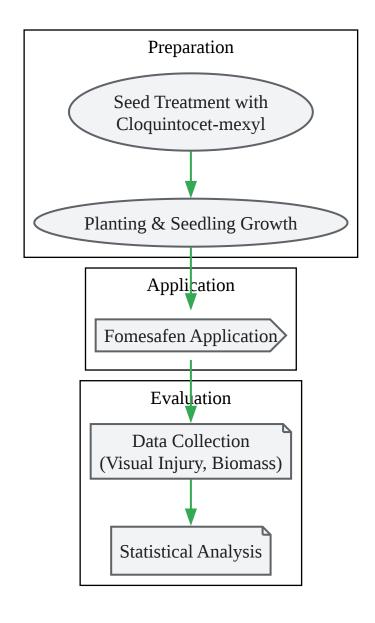
Immediately start recording the change in absorbance at 340 nm over time (e.g., for 5 minutes). The increase in absorbance is due to the formation of the GSH-CDNB conjugate.[9]

### · Calculation:

- $\circ$  Calculate the rate of change in absorbance per minute ( $\Delta A_{340}$ /min) from the linear portion of the curve.
- Use the molar extinction coefficient of the GS-CDNB conjugate (9.6 mM<sup>-1</sup> cm<sup>-1</sup>) to calculate the enzyme activity, expressed as nmol/min/mg protein.[8]

## **Visualizations**

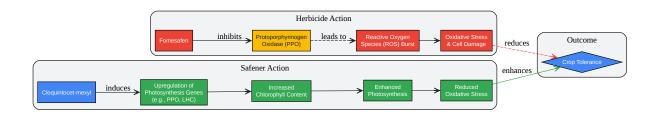




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Caption: Greenhouse experimental workflow for evaluating safener efficacy.

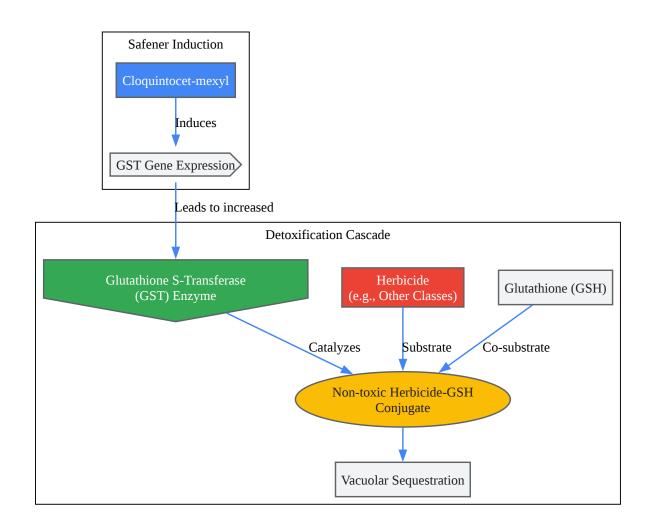




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Caption: Proposed mechanism of **cloquintocet-mexyl** safening against fomesafen.





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Caption: General pathway of safener-induced GST detoxification.

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